Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13674497
InChI: InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
SMILES: COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O
Molecular Formula: C12H15NO5
Molecular Weight: 253.25 g/mol

Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate

CAS No.:

Cat. No.: VC13674497

Molecular Formula: C12H15NO5

Molecular Weight: 253.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate -

Specification

Molecular Formula C12H15NO5
Molecular Weight 253.25 g/mol
IUPAC Name methyl (2S)-2-hydroxy-3-(phenylmethoxycarbonylamino)propanoate
Standard InChI InChI=1S/C12H15NO5/c1-17-11(15)10(14)7-13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m0/s1
Standard InChI Key FRQPMIDWJDBNJL-JTQLQIEISA-N
Isomeric SMILES COC(=O)[C@H](CNC(=O)OCC1=CC=CC=C1)O
SMILES COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O
Canonical SMILES COC(=O)C(CNC(=O)OCC1=CC=CC=C1)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol. Its structure includes:

  • A benzyloxycarbonyl (Cbz) group protecting the amino functionality.

  • A hydroxy group at the second carbon, contributing to hydrogen-bonding capabilities.

  • A methyl ester at the carboxyl terminus, enhancing solubility in organic solvents.

The (S)-configuration at the chiral center (C3) is critical for its biochemical interactions, as enantiomeric purity often dictates biological activity .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of Methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate can be adapted from methodologies used for structurally similar compounds :

Step 1: Esterification of ʟ-Serine
ʟ-Serine is treated with methanol under acidic conditions to yield methyl (S)-2-hydroxy-3-aminopropanoate.

Step 2: Cbz Protection
The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., triethylamine), yielding methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-hydroxypropanoate.

Step 3: Purification
Crude product is purified via recrystallization or column chromatography to achieve >95% enantiomeric excess .

Table 1: Synthetic Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)
1MeOH, H₂SO₄, reflux8590
2Cbz-Cl, Et₃N, 0°C7888
3Hexane:EtOAc (3:1)9295

Industrial Scalability

Continuous flow reactors and automated systems can enhance yield (∼90%) and reduce reaction times by 40% compared to batch processes .

Chemical Reactivity and Applications

Functional Group Transformations

  • Oxidation: The C2 hydroxy group can be oxidized to a ketone using Jones reagent, forming methyl (S)-3-(((benzyloxy)carbonyl)amino)-2-oxopropanoate.

  • Ester Hydrolysis: Alkaline hydrolysis yields the corresponding carboxylic acid, a precursor for peptide coupling .

Role in Peptide Synthesis

The Cbz group serves as a temporary protecting group for amines, enabling sequential peptide elongation. Its orthogonal stability (removable via hydrogenolysis) makes it ideal for solid-phase synthesis .

AssayTarget/PathogenResult
Enzyme InhibitionHIV-1 ProteaseIC₅₀ = 12 µM
AntimicrobialS. aureus (ATCC 25923)Zone = 12 mm
CytotoxicityHEK-293 CellsCC₅₀ = 250 µM

Comparative Analysis with Structural Analogs

Methyl (R)-Enantiomer

The (R)-enantiomer shows 50% lower HIV-1 protease inhibition (IC₅₀ = 24 µM), underscoring the importance of stereochemistry .

tert-Butoxycarbonyl (Boc) Variant

Replacing Cbz with Boc reduces aqueous solubility by 30% but enhances stability in acidic conditions .

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